13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid is a synthetic organic compound with the molecular formula C12H22O7. It is characterized by the presence of multiple ether linkages and a terminal carboxylic acid group. This compound is often used as a polyethylene glycol (PEG) linker in various chemical and biological applications due to its hydrophilic properties and ability to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid typically involves the reaction of tert-butyl acetate with polyethylene glycol (PEG) derivatives. The process includes the following steps:
Protection of Carboxyl Group: The carboxyl group is protected using tert-butyl acetate to form a t-butyl protected carboxyl group.
Ether Formation: The protected carboxyl group is then reacted with PEG derivatives to form the desired ether linkages.
Deprotection: The t-butyl protected carboxyl group is deprotected under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Common Reagents and Conditions
Activators: EDC, HATU
Acidic Conditions: For deprotection of t-butyl group
Major Products Formed
Amide Bonds: Formed through substitution reactions with primary amines
Free Carboxylic Acid: Formed through deprotection reactions
Scientific Research Applications
13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid primarily involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU, which promote the formation of a reactive intermediate that subsequently reacts with the amine group. The hydrophilic PEG spacer in the compound increases solubility in aqueous media, making it an ideal linker for various applications .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetradecanoic acid: Lacks the dimethyl and oxo groups present in 13,13-Dimethyl-3,6,9,12-tetraoxatetradecanoic acid.
Polyethylene glycol (PEG) derivatives: Similar in structure but may vary in the length of the PEG chain and the presence of additional functional groups.
Uniqueness
This compound is unique due to its specific structure, which includes multiple ether linkages, a terminal carboxylic acid group, and the presence of dimethyl and oxo groups. These features contribute to its enhanced solubility, stability, and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H24O6 |
---|---|
Molecular Weight |
264.31 g/mol |
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C12H24O6/c1-12(2,3)18-9-8-16-5-4-15-6-7-17-10-11(13)14/h4-10H2,1-3H3,(H,13,14) |
InChI Key |
ZUOXFZPKTYFYDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.